Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate
Description
Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(aminomethyl)-2,4-dimethylpentanoate backbone
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-5-13-9(12)10(4,7-11)6-8(2)3/h8H,5-7,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCPYQWZCVCQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)-2,4-dimethylpentanoate typically involves the esterification of 2-(aminomethyl)-2,4-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(aminomethyl)-2,4-dimethylpentanoic acid+ethanolH2SO4ethyl 2-(aminomethyl)-2,4-dimethylpentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: 2-(aminomethyl)-2,4-dimethylpentanoic acid and ethanol.
Reduction: 2-(aminomethyl)-2,4-dimethylpentanol.
Substitution: Various amine derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the preparation of novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(aminomethyl)-2,4-dimethylpentanoate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(aminomethyl)-2,4-dimethylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(aminomethyl)-2,4-dimethylhexanoate: Similar structure but with an additional carbon in the backbone.
Uniqueness
This compound is unique due to its specific ester and amino functional groups, which confer distinct reactivity and properties. Its structure allows for versatile chemical modifications, making it valuable in various synthetic and research applications.
Biological Activity
Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate (CAS No. 1697402-47-3) is a compound of significant interest in organic synthesis and pharmaceutical development. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features an ester functional group and an amino group, which contribute to its reactivity and biological interactions. The compound can be synthesized through the esterification of 2-(aminomethyl)-2,4-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds or ionic interactions with enzymes or receptors, which may modulate their activity. This interaction is crucial for its potential use in drug development.
Pharmacological Applications
This compound has been explored for use in:
- Drug Development : It serves as an intermediate in synthesizing compounds that target specific enzymes or receptors.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, making it a candidate for further pharmaceutical research.
Case Studies
- Inhibitory Activity on Ghrelin O-Acyltransferase : Research has indicated that compounds similar to this compound can act as inhibitors of ghrelin O-acyltransferase, which plays a role in metabolic regulation. These findings suggest potential applications in obesity treatment .
- Antiviral Properties : A study demonstrated that derivatives of this compound could reduce the production of infectious viral particles in hepatoma cells by inhibiting diacylglycerol acyltransferase (DGAT1), highlighting its potential as an antiviral agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Mthis compound | Methyl ester | Lacks ethyl group; may exhibit different solubility and reactivity. |
| Ethyl 2-(aminomethyl)-2,4-dimethylhexanoate | Longer carbon chain | Additional carbon may affect pharmacokinetics and biological activity. |
Synthesis and Reaction Pathways
This compound can undergo several chemical transformations:
- Hydrolysis : Converts to 2-(aminomethyl)-2,4-dimethylpentanoic acid and ethanol under acidic or basic conditions.
- Reduction : Can be reduced to the corresponding alcohol using lithium aluminum hydride.
- Substitution Reactions : The amino group can participate in nucleophilic substitutions to form new amine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
